molecular formula C8H4ClF4NO B061367 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide CAS No. 186517-42-0

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide

Cat. No.: B061367
CAS No.: 186517-42-0
M. Wt: 241.57 g/mol
InChI Key: OQHHVMDGJULHEK-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide is a sophisticated multi-halogenated benzamide derivative engineered for advanced research and development, particularly in medicinal chemistry and agrochemical sciences. Its core structure, featuring chloro, fluoro, and trifluoromethyl substituents on the benzamide scaffold, creates a unique electronic and steric profile, making it a valuable intermediate for constructing complex molecules. In drug discovery, this compound serves as a critical building block for the synthesis of potential pharmaceuticals, where the benzamide core is a common pharmacophore. The strategic halogenation pattern is known to influence bioavailability, metabolic stability, and binding affinity to biological targets, facilitating the development of novel enzyme inhibitors or receptor modulators. Concurrently, in agrochemical research, this benzamide is utilized in the creation of new active ingredients for crop protection, leveraging the trifluoromethyl group's ability to enhance lipophilicity and systemic activity. Researchers value this compound for its versatility in cross-coupling reactions, nucleophilic aromatic substitutions, and as a precursor for heterocyclic systems, providing a robust platform for generating targeted compound libraries and exploring new chemical space.

Properties

IUPAC Name

3-chloro-2-fluoro-6-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHHVMDGJULHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378685
Record name 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide
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Molecular Weight

241.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186517-42-0
Record name 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
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Record name 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide
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Record name 186517-42-0
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Preparation Methods

Fluorination of Chlorinated Intermediates

Fluorination at position 2 is achieved via nucleophilic aromatic substitution (SNAr) or halogen exchange. Patent CN113698315A demonstrates the use of potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 160–200°C to replace chlorine with fluorine in 2,3-dichloro-6-(trifluoromethyl)toluene. The reaction’s regioselectivity is governed by the electron-withdrawing trifluoromethyl group, which activates position 2 for substitution:

2,3-Dichloro-6-(trifluoromethyl)toluene+KFDMSO, 180°C2-Fluoro-3-chloro-6-(trifluoromethyl)toluene\text{2,3-Dichloro-6-(trifluoromethyl)toluene} + \text{KF} \xrightarrow{\text{DMSO, 180°C}} \text{2-Fluoro-3-chloro-6-(trifluoromethyl)toluene}

Yield: 89–92%, purity >97%.

Chlorination Methods

Trifluoromethyl Group Installation

Radical Trifluoromethylation

Amidation of Carboxylic Acid Precursors

Acid Chloride Route

Conversion of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid to the corresponding amide involves:

  • Acid chloride formation : Treatment with thionyl chloride (SOCl2) at reflux.

  • Ammonolysis : Reaction with aqueous ammonia (NH4OH) at 0–5°C.

AcidSOCl2Acid chlorideNH4OHBenzamide\text{Acid} \xrightarrow{\text{SOCl2}} \text{Acid chloride} \xrightarrow{\text{NH4OH}} \text{Benzamide}

Typical yields: 88–92%, purity: 96–98%.

Direct Hydrolysis of Nitriles

Hydrolysis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile under basic conditions (NaOH, H2O/EtOH, 100°C) provides the amide in 89–93% yield. This method avoids handling corrosive acid chlorides.

Catalytic Hydrogenation for Dechlorination

Selective removal of excess chlorine substituents is critical. Patent CN113698315A employs hydrogen gas (H2) with a 5% palladium-on-carbon (Pd/C) catalyst in tetrahydrofuran (THF) to dechlorinate intermediates:

2-Chloro-6-(trifluoromethyl)benzonitrileH2, Pd/C2-Fluoro-6-(trifluoromethyl)benzonitrile\text{2-Chloro-6-(trifluoromethyl)benzonitrile} \xrightarrow{\text{H2, Pd/C}} \text{2-Fluoro-6-(trifluoromethyl)benzonitrile}

Reaction conditions: 25°C, 1.5 atm H2, yield: 93–95%.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Methanol and ethanol are preferred for large-scale reactions due to low cost and ease of recovery. Triethylamine, used in stoichiometric amounts for HCl scavenging, is distilled and reused, reducing waste.

Purity Control

Crystallization from water/ethanol mixtures achieves >98% purity. HPLC analysis confirms the absence of regioisomers, which are minimized through controlled reaction kinetics.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Scalability
Acid chloride amidation38597High
Nitrile hydrolysis29098Moderate
Radical trifluoromethylation47595Low

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

Chemistry

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide serves as a building block in the synthesis of more complex organic molecules. Its unique substituents allow for diverse modifications, making it valuable in organic synthesis.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The trifluoromethyl group enhances its lipophilicity, improving membrane penetration and interaction with biological targets.

Antimicrobial Activity

A study found that similar compounds demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, including MRSA and VRSA. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.031–0.062 µg/mL.

CompoundMIC (µg/mL)Activity Against
Similar Compound0.031–0.062MRSA, VRSA
This compoundTBDTBD

Pharmaceutical Development

The compound is under investigation as a pharmaceutical intermediate , particularly in drug development processes aimed at creating new therapies for various diseases . Its unique electronic properties make it a candidate for designing drugs with improved efficacy and reduced side effects.

Agrochemicals

In the agricultural sector, this compound is explored for its potential use in developing agrochemicals , contributing to pest control solutions that are effective yet environmentally friendly.

Case Study 1: Antimicrobial Efficacy

A research study focusing on fluorinated benzamides revealed that derivatives similar to this compound exhibited strong antimicrobial properties against resistant bacterial strains. The study emphasized the importance of fluorination in enhancing biological activity.

Case Study 2: Pharmaceutical Intermediate

In a recent drug development project, researchers utilized this compound to synthesize a new class of anticancer agents. Preliminary results showed promising activity against cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties References
This compound Cl (3), F (2), CF₃ (6) 241.57 Agrochemical intermediates, kinase inhibition studies
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-2,5-difluorobenzamide Cl (2), F (6, 2’,5’), CN, hydroxy ~450 (estimated) Antifungal and anti-inflammatory agents
Broflanilide Br (2), CF₃ (6), perfluoropropyl (4) 605.3 Insecticide (GABA receptor antagonist)
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Cl (2), SCH₃ (3), tetrazolyl (N-substituent) ~400 (estimated) Herbicide (ALS enzyme inhibitor)

Key Observations :

  • Trifluoromethyl (CF₃) Positioning : The CF₃ group at position 6 in the target compound enhances lipophilicity and metabolic stability compared to CF₃ at position 4 (e.g., Broflanilide) .
  • Biological Activity : The presence of a tetrazolyl group in the sodium salt derivative (Table 1) shifts activity from insecticidal (Broflanilide) to herbicidal, highlighting substituent-driven selectivity .

Key Findings :

  • Synthetic Routes : The target compound is synthesized via amidation of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride, a moisture-sensitive intermediate requiring anhydrous conditions .

Biological Activity

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide (CAS No. 186517-42-0) is a fluorinated benzamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique electronic properties imparted by the trifluoromethyl and chloro substituents enhance its interaction with biological targets, making it a compound of interest for drug development.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties. The presence of chlorine and fluorine atoms can influence the lipophilicity, solubility, and overall bioactivity of such compounds.

Antimicrobial Activity

A study focusing on fluoro and trifluoromethyl-substituted benzamides found that derivatives similar to this compound showed significant activity against multidrug-resistant strains of Staphylococcus aureus, including MRSA and VRSA. The minimum inhibitory concentration (MIC) values for related compounds were reported to be as low as 0.031–0.062 µg/mL, indicating potent antimicrobial properties .

CompoundMIC (µg/mL)Activity Against
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide0.031–0.062MRSA, VRSA
This compoundTBDTBD

Anticancer Activity

In vitro studies have demonstrated that various fluorinated benzamides exhibit anticancer properties, particularly against leukemic and solid tumor cell lines. The selectivity index for these compounds suggests a favorable therapeutic window, where they effectively inhibit cancer cell proliferation while sparing normal cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative analysis of several fluoro-substituted benzamides revealed that those with trifluoromethyl groups exhibited enhanced bactericidal effects against S. aureus. The study highlighted the importance of substituent position and type in modulating activity .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on Vero cells indicated that some derivatives had selectivity indices greater than 10, suggesting a promising profile for further development as antibacterial agents .
  • Mechanistic Insights : Time-kill studies showed that certain derivatives exerted concentration-dependent bactericidal activity comparable to established antibiotics like vancomycin, which underscores their potential as therapeutic agents in treating resistant bacterial infections .

Q & A

Q. How can enantiomeric impurities be detected and controlled in asymmetric syntheses of related benzamides?

  • Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Kinetic resolution via lipase-catalyzed acyl transfer (e.g., CAL-B enzyme) enriches desired enantiomers. Circular dichroism (CD) spectra correlate absolute configuration with optical activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
Reactant of Route 2
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3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide

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